molecular formula C10H11NO2S B171280 3-(Toluene-4-sulfonyl)-propionitrile CAS No. 10154-80-0

3-(Toluene-4-sulfonyl)-propionitrile

Cat. No. B171280
CAS RN: 10154-80-0
M. Wt: 209.27 g/mol
InChI Key: UUALZLNCEFPJNN-UHFFFAOYSA-N
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Description

3-(Toluene-4-sulfonyl)-propionitrile, also known as TSPCN, is an organic compound that is widely used in organic synthesis and in the field of medicinal chemistry. TSPCN is a versatile molecule that can be used for a variety of applications, such as the synthesis of small molecules, peptides, and proteins. It is also used for the synthesis of drugs, as well as for the synthesis of polymers and other materials. In addition, TSPCN has been used in the synthesis of various polymers and other materials, such as polyurethanes, polyesters, polyamides, polystyrenes, and polycarbonates.

Scientific Research Applications

3-(Toluene-4-sulfonyl)-thiazolidine

  • Scientific Field : Chemistry
  • Application Summary : This compound is used in various chemical reactions .
  • Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
  • Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .

Sulfonic Acid Ester and Benzenesulfonamide Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : These compounds have been evaluated as potential CETP inhibitors. CETP is a glycoprotein involved in transporting lipoprotein particles and neutral lipids between HDL and LDL .
  • Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
  • Results or Outcomes : The most potent compound illustrated an IC50 of 3.4 μM .

3-(Toluene-4-sulfonyl)-propionic Acid

  • Scientific Field : Chemistry
  • Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
  • Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .

1-sulfonyl-1,2,3-triazoles

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A series of 1-sulfonyl-1,2,3-triazoles were prepared from diverse alkynes and p-toluenesulfonyl azide through copper catalyzed azide-alkyne cycloaddition. These compounds were evaluated for their antifungal activity against genus Candida strains .
  • Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
  • Results or Outcomes : Two compounds containing 4-ClC6H4OCH2 and C6H4(CO)2NCH2 substituent groups showed significant activity (MIC < 0.0075 and 0.04 μg/mL, respectively) compared to Itraconazole and Fluconazole (MIC 2.56 and 1.28 μg/mL, respectively) used as reference compounds .

3-(Toluene-4-sulfonyl)-propionic Acid

  • Scientific Field : Chemistry
  • Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
  • Methods of Application : The specific methods of application can vary depending on the reaction. Detailed procedures would be found in the specific experimental protocols .
  • Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .

Phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole Derivatives

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : These compounds have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application : The compounds were synthesized and bioassayed as part of the research process .
  • Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .

properties

IUPAC Name

3-(4-methylphenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUALZLNCEFPJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298849
Record name 3-(Toluene-4-sulfonyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Toluene-4-sulfonyl)-propionitrile

CAS RN

10154-80-0
Record name 10154-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Toluene-4-sulfonyl)-propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Gajda, T Gajda - The Journal of Organic Chemistry, 2008 - ACS Publications
An efficient and practical one-pot approach to aza-Morita−Baylis−Hillman adducts has been developed. The reaction occurs between N-Boc or N-Cbz imines, generated in situ from …
Number of citations: 17 pubs.acs.org

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